molecular formula C10H10N4O2 B5807019 [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 81595-01-9

[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B5807019
CAS No.: 81595-01-9
M. Wt: 218.21 g/mol
InChI Key: CVBGMDAJYPYVSR-UHFFFAOYSA-N
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Description

[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid: is a heterocyclic compound that features a tetrazole ring attached to an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with sodium azide in the presence of an acid catalyst to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole and aromatic derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid is used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Tetrazole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In materials science, tetrazole derivatives are used in the development of energetic materials and as stabilizers in polymers. Their ability to form stable complexes with metals makes them useful in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins and modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • [5-phenyl-2H-tetrazol-2-yl]acetic acid
  • [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
  • [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Uniqueness: The presence of the 3-methylphenyl group in [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid imparts unique steric and electronic properties compared to its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Biological Activity

[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a compound belonging to the class of tetrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{10}N_{4}O_2, with a molecular weight of approximately 218.21 g/mol. The compound features a tetrazole ring, which enhances its biological activity by allowing it to mimic biological molecules and interact with various enzymes and receptors.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, interacting with active sites on enzymes.
  • Receptor Modulation : This compound may bind to specific receptors, modulating their activity and influencing various biochemical pathways.
  • Solubility Enhancement : The acetic acid moiety contributes to the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.
    • Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens.
    CompoundPathogenMIC (µg/mL)
    Compound AS. aureus12.5
    Compound BE. coli25
    Compound CC. albicans15
  • Antitumor Activity :
    • Preliminary studies suggest that tetrazole derivatives may possess anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects :
    • Some studies have reported that tetrazole compounds can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various tetrazole derivatives against clinical strains of bacteria, demonstrating that certain modifications in the structure significantly enhance efficacy against resistant strains .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of tetrazole derivatives in vivo using mouse models bearing tumors. Results indicated a marked increase in survival rates and reduced tumor growth compared to controls .

Properties

IUPAC Name

2-[5-(3-methylphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-3-2-4-8(5-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBGMDAJYPYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252913
Record name 5-(3-Methylphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81595-01-9
Record name 5-(3-Methylphenyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81595-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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